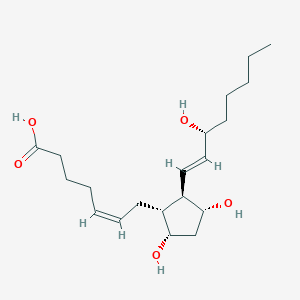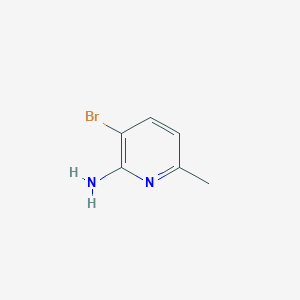
1H-Benzimidazole-2-acetonitrile
Übersicht
Beschreibung
1H-Benzimidazole-2-acetonitrile, also known as 2-Benzimidazoleacetonitrile, is used as a pharmaceutical intermediate. It is also used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 1H-Benzimidazole-2-acetonitrile involves various methods. One such method involves the reaction of arylidene-1H-benzimidazole-2-acetonitrile with electron-poor olefins and dimethylacetylene dicarboxylate under microwave irradiation . Another method involves the cycloaddition of o-phenylenediamine with cyanogen bromide in the presence of an aqueous base followed by N-methylation with methyl iodide in the presence of anhydrous potassium carbonate in dry acetonitrile .Molecular Structure Analysis
The molecular structure of 1H-Benzimidazole-2-acetonitrile consists of a benzene ring fused to an imidazole ring . The molecular formula is C9H7N3 .Chemical Reactions Analysis
The reactivity of 1H-Benzimidazole-2-acetonitrile has been studied in the context of its use in the synthesis of benzimidazole derivatives. For instance, it has been found to react with electron-poor olefins and dimethylacetylene dicarboxylate under microwave irradiation .Physical And Chemical Properties Analysis
1H-Benzimidazole-2-acetonitrile has a molecular weight of 157.172, a density of 1.3±0.1 g/cm3, a boiling point of 439.5±28.0 °C at 760 mmHg, and a melting point of 200-205 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Synthon in Fused Benzimidazole Synthesis
1H-Benzimidazole-2-acetonitrile has been extensively used as a synthon in the synthesis of fused benzimidazoles, which are crucial in the development of biologically active molecules. This synthesis involves several categorized reactions, each leading to different types of fused benzimidazoles (Dawood et al., 2010).
In Synthesis of Heterocyclic Compounds
The compound has been used in synthesizing novel heterocyclic compounds containing benzimidazole derivatives. These compounds show potential antimicrobial activity against various bacterial strains and viruses. In addition, their in vitro antimicrobial activity and in silico target prediction indicate their applicability in biological studies (Bassyouni et al., 2012).
Anti-HIV Activity Assessment
1H-Benzimidazole-2-acetonitrile was utilized in synthesizing benzimidazolylthiazoles and related compounds for evaluating their anti-HIV activity. However, the synthesized compounds did not exhibit significant activity against human HIV (Badawey et al., 1992).
Synthesis of Substituted Benzimidazoles
This compound is integral in the efficient synthesis of substituted benzimidazoles. The process highlights advantages like short reaction time, large-scale synthesis, and high yields, making it suitable for industrial applications (Bahrami et al., 2007).
Condensed Ring Systems Synthesis
It is used in the synthesis of various condensed ring systems like pyrido[1,2-a]benzimidazole derivatives. These compounds have been tested for activities against lymphocytic leukemia and for herbicidal and plant fungicidal activities, although they showed no significant activity (Rida et al., 1988).
Safety and Hazards
Wirkmechanismus
Target of Action
2-(Cyanomethyl)benzimidazole, also known as (2-Benzimidazolyl)acetonitrile or 1H-Benzimidazole-2-acetonitrile, is a benzimidazole derivative. Benzimidazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial and antioxidant activities . Specifically, 2-(Cyanomethyl)benzimidazole has been found to interact with DNA .
Mode of Action
The interaction of 2-(Cyanomethyl)benzimidazole with DNA has been investigated by fluorescence spectroscopy and melting temperature determination experiment . According to the emission spectra recorded in the absence and presence of ct-DNA at different ratios, 2-(Cyanomethyl)benzimidazole showed a marked decrease in the fluorescence intensity and a very strong hypochromic effect . This suggests that the compound may interact with DNA, potentially influencing its structure and function.
Biochemical Pathways
Antioxidants play a crucial role in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and associated health issues .
Pharmacokinetics
The safety data sheet for the compound suggests that it may be harmful if swallowed, in contact with skin, or if inhaled . This indicates that the compound may be absorbed through various routes and could potentially have systemic effects.
Result of Action
Benzimidazole derivatives have been reported to exhibit antibacterial and antioxidant activities . Therefore, it is possible that 2-(Cyanomethyl)benzimidazole may have similar effects.
Action Environment
The action of 2-(Cyanomethyl)benzimidazole may be influenced by various environmental factors. For instance, the safety data sheet for the compound recommends using it only in well-ventilated areas and taking precautionary measures against static discharge . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as ventilation and static electricity.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOVACANEIVHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063445 | |
| Record name | 1H-Benzimidazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyanomethyl)benzimidazole | |
CAS RN |
4414-88-4 | |
| Record name | 1H-Benzimidazole-2-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-2-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004414884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Benzimidazolyl)acetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benzimidazole-2-acetonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benzimidazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (benzimidazol-2-yl)ethanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-BENZIMIDAZOLE-2-ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AN9A7OY6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1H-Benzimidazole-2-acetonitrile a useful synthetic building block?
A1: 1H-Benzimidazole-2-acetonitrile possesses a nucleophilic NCC bis-nucleophilic center, enabling it to react with various electrophiles. This property allows for the construction of diverse fused benzimidazole ring systems, which are prevalent in numerous biologically active compounds. [, , , , , , , , , , , , , , , ]
Q2: What are some examples of heterocyclic ring systems that can be synthesized using 1H-Benzimidazole-2-acetonitrile?
A2: Researchers have successfully synthesized a variety of heterocyclic systems using this compound, including: * Benzo[4,5]imidazo[1,2-b][1,2,6]thiadiazine dioxides [] * Pyrido[1,2-a]benzimidazoles [, , , , ] * Pyrazolo[3,4-d]pyridazines [, ] * Pyrimido[1,2-a]benzimidazoles [] * Triazolo[4,3-a]pyrimidines [] * Benzimidazolylthiazoles [] * Thiazolopyrimido[1,6-a]benzimidazoles [] * Benzo[g]imidazo[1,2-a]pyridines [] * Iso-C-nucleoside Analogues []
Q3: Can you provide an example of a regioselective reaction involving 1H-Benzimidazole-2-acetonitrile?
A3: 1H-Benzimidazole-2-acetonitrile reacts regioselectively with N,N-Dialkyl-N′-chlorosulfonyl chloroformamidines to yield benzo[4,5]imidazo[1,2-b][1,2,6]thiadiazine dioxides. This reaction preferentially occurs at the nitrogen atom of the benzimidazole ring. [] Similarly, it exhibits regioselectivity in reactions with enaminones, leading to the formation of pyrazole and isoxazole derivatives. []
Q4: How does the reaction of 1H-Benzimidazole-2-acetonitrile with elemental sulfur and selenium differ?
A4: Interestingly, the reaction pathway diverges depending on the chalcogen used. With elemental sulfur, a tetracyclic [, ]thiazolo[4′,5′:4,5]pyrimido[1,6-a]benzimidazol-2(3H)-thione forms. Conversely, utilizing selenium leads to the creation of a zwitterionic 7-(benzimidazolium-2-yl)-[1,2]thiaselenolo[2,3-b][1,2,4]thiaselenazole-6-thiolate. X-ray crystallography confirmed the structures of these distinct products. []
Q5: What are some applications of compounds derived from 1H-Benzimidazole-2-acetonitrile?
A5: Derivatives of this compound have shown potential in various areas: * Antifungal activity: Benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety, synthesized from 1H-Benzimidazole-2-acetonitrile, have displayed promising antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. [] * Antiviral activity: While several synthesized benzimidazolylthiazoles were evaluated for anti-HIV activity, none exhibited significant effects in the conducted study. [] * Electrochemical Detection: A highly selective electrochemical method for detecting 5-formyluracil (5fU) in DNA utilizes (2-Benzimidazolyl)acetonitrile labeling. This method shows promise for understanding epigenetics and DNA damage. [, ]
Q6: Is there research on the structure-activity relationship (SAR) of 1H-Benzimidazole-2-acetonitrile derivatives?
A6: While the provided abstracts don't delve deep into specific SAR studies, they highlight that modifications on the benzimidazole ring and the substituents at the acetonitrile moiety can influence the biological activity of the resulting compounds. For instance, the antifungal activity of benzimidazol-2-ylcyanoketone oxime ethers was significantly affected by the substituents on the benzene ring. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)




![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)





